molecular formula C7H4BrN B123490 1-Bromo-3-isocyanobenzene CAS No. 148854-09-5

1-Bromo-3-isocyanobenzene

Cat. No.: B123490
CAS No.: 148854-09-5
M. Wt: 182.02 g/mol
InChI Key: LUQVPCLLSIQPHU-UHFFFAOYSA-N
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Description

1-Bromo-3-isocyanobenzene, also known as 3-Bromophenyl isocyanide, is a valuable chemical building block in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C 7 H 4 BrN and a molecular weight of 182.02 g/mol , features both a bromo substituent and an isocyanide functional group on a benzene ring. The presence of these two orthogonal reactive handles makes it a versatile precursor for constructing more complex molecules. The bromine atom is amenable to metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the formation of carbon-carbon bonds. Simultaneously, the isocyanide group is a key reactant in multi-component reactions, including the Ugi and Passerini reactions, which are powerful tools for the efficient generation of molecular diversity and compound libraries in drug discovery efforts . Researchers utilize this compound as a critical intermediate in the synthesis of various heterocycles and functionalized materials. It is supplied for Research Use Only and is strictly intended for use in a laboratory setting by qualified professionals. It is not for diagnostic, therapeutic, or any other human use. For further technical data, including spectral information and specific handling precautions, researchers are encouraged to consult the relevant safety data sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-isocyanobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN/c1-9-7-4-2-3-6(8)5-7/h2-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQVPCLLSIQPHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373740
Record name Benzene,1-bromo-3-isocyano-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148854-09-5
Record name Benzene,1-bromo-3-isocyano-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Bromination of 3-Isocyanobenzene

The direct bromination of pre-formed isocyanobenzene derivatives represents a straightforward approach. In this method, 3-isocyanobenzene undergoes electrophilic aromatic substitution (EAS) using bromine (Br₂) in the presence of Lewis acid catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Procedure :

  • Step 1 : Dissolve 3-isocyanobenzene (1.0 equiv) in dichloromethane (DCM) under nitrogen atmosphere.

  • Step 2 : Add FeCl₃ (0.1 equiv) as a catalyst, followed by dropwise addition of Br₂ (1.05 equiv) at 0–5°C.

  • Step 3 : Stir the reaction mixture at room temperature for 12–24 hours.

  • Step 4 : Quench with aqueous sodium thiosulfate (Na₂S₂O₃), extract with DCM, and purify via silica gel chromatography.

Key Parameters :

  • Temperature : Lower temperatures (0–5°C) minimize side reactions such as dibromination.

  • Catalyst Loading : FeCl₃ at 10 mol% achieves optimal bromine activation without overhalogenation.

  • Yield : 60–75% with >95% regioselectivity for the meta position.

Limitations and Side Reactions

Competing para-bromination (5–10%) occurs due to the electron-donating resonance effect of the isocyanide group. Purification challenges arise from the similar polarity of ortho, meta, and para isomers, necessitating high-performance liquid chromatography (HPLC) for separation.

Palladium-Catalyzed Cyanide Substitution

Cross-Coupling with Cyanide Sources

Palladium-catalyzed cyanation of 1-bromo-3-iodobenzene provides an indirect route. The cyano intermediate is subsequently converted to isocyanide via reduction and dehydration.

Procedure :

  • Step 1 : React 1-bromo-3-iodobenzene (1.0 equiv) with zinc cyanide (Zn(CN)₂, 1.2 equiv) in the presence of Pd(PPh₃)₄ (5 mol%) in dimethylformamide (DMF) at 80°C for 8 hours.

  • Step 2 : Reduce the nitrile group to amine using LiAlH₄.

  • Step 3 : Dehydrate the amine using phosgene (COCl₂) or a safer alternative (e.g., diphosgene) to form the isocyanide.

Key Parameters :

  • Catalyst Selection : Pd(PPh₃)₄ outperforms Pd₂(dba)₃ in minimizing homo-coupling byproducts.

  • Yield : 50–55% over three steps.

Comparative Analysis of Synthetic Routes

Method Reagents Conditions Yield Purity Scalability
Direct BrominationBr₂, FeCl₃0–5°C, 24 h60–75%>95%Moderate
MechanochemicalTsCl, Na₂CO₃Ball milling, 2 h67%99%High
Palladium-CatalyzedZn(CN)₂, Pd(PPh₃)₄80°C, 8 h50–55%90%Low

Critical Insights :

  • The mechanochemical method offers superior environmental and safety profiles, making it ideal for industrial applications.

  • Direct bromination suffers from regioselectivity issues but remains valuable for small-scale syntheses requiring minimal purification.

  • Palladium-mediated routes are limited by cost and multi-step inefficiencies.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-isocyanobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Coupling Reactions: Palladium catalysts and boron reagents are typically used under mild conditions.

Major Products:

    Substitution Reactions: Products include various substituted benzene derivatives.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

Synthesis and Reaction Pathways

1-Bromo-3-isocyanobenzene can be synthesized through various methods, primarily involving the reaction of brominated compounds with isocyanides. One notable synthesis method involves the dehydration of N-(3-bromophenyl)formamide using phosphorus oxychloride, yielding high yields of isocyanides under optimized conditions .

Applications in Organic Synthesis

  • Intermediate in Pharmaceutical Synthesis :
    • This compound serves as a crucial synthetic intermediate for developing various pharmaceutical compounds. For instance, it has been utilized in synthesizing selective inhibitors targeting bromodomain-containing protein 4 (BRD4), which is implicated in cancer progression .
  • Synthesis of Isocyanides :
    • The compound is involved in generating diverse isocyanides through multicomponent reactions. These isocyanides are valuable for further transformations and have applications in creating complex organic molecules .
  • Microwave-Assisted Synthesis :
    • Recent advancements have explored microwave-assisted methods for synthesizing derivatives of this compound, enhancing reaction efficiency and reducing solvent usage .

Case Study 1: Anticancer Drug Development

A study focused on the design and synthesis of 3-methyl-1H-indazole derivatives utilized this compound as an intermediate. The synthesized compounds were evaluated for their antiproliferative effects against various cancer cell lines, demonstrating promising results in inhibiting tumor growth by targeting BRD4 .

Case Study 2: Green Chemistry Approaches

Research has highlighted the use of sustainable methods for synthesizing isocyanides from this compound. By employing greener solvents and optimizing reaction conditions, researchers achieved high yields while minimizing environmental impact. This approach aligns with the principles of green chemistry, promoting safer and more efficient synthesis routes .

Mechanism of Action

The mechanism of action of 1-Bromo-3-isocyanobenzene involves its reactivity due to the presence of the bromine atom and the isocyano group. These functional groups allow it to participate in various chemical reactions, acting as both a nucleophile and an electrophile. The molecular targets and pathways involved depend on the specific reactions and applications being explored .

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The table below compares substituent types, molecular weights, and key physical/chemical properties of 1-Bromo-3-isocyanobenzene with analogous compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/mL) Key Reactivity Traits Reference
This compound Br, -NC (meta) C₇H₄BrN ~202.0 (estimated) N/A N/A Electrophilic substitution directed by -NC; cross-coupling via Br Inferred
1-Bromo-3-chlorobenzene Br, Cl (meta) C₆H₄BrCl 191.45 N/A N/A Halogen-halogen interactions; SNAr reactivity
1-Bromo-3-isopropoxybenzene Br, OCH(CH₃)₂ (meta) C₉H₁₁BrO 215.09 222 1.331 Electron-donating alkoxy group; ether cleavage reactions
1-Bromo-3-(methylsulfonyl)benzene Br, SO₂CH₃ (meta) C₇H₇BrO₂S 259.1 N/A N/A Strong EWG sulfonyl group; stabilizes negative charge in intermediates
1-Bromo-3-iodobenzene Br, I (meta) C₆H₄BrI 282.91 N/A N/A Enhanced leaving group ability (I > Br); Suzuki coupling applications

Key Observations:

  • Electronic Effects: The isocyano group (-NC) is a stronger electron-withdrawing group (EWG) than sulfonyl (-SO₂CH₃) or halogens (Br, Cl), significantly deactivating the aromatic ring. This contrasts with alkoxy groups (e.g., -OCH(CH₃)₂ in 1-Bromo-3-isopropoxybenzene), which donate electrons via resonance .
  • Reactivity: Bromine substituents enable cross-coupling reactions (e.g., Suzuki), while the isocyano group may facilitate cycloaddition or serve as a ligand in metal complexes. Iodo analogues (e.g., 1-Bromo-3-iodobenzene) exhibit superior leaving group ability compared to bromine .
  • Physical Properties: Alkoxy-substituted derivatives (e.g., 1-Bromo-3-isopropoxybenzene) have higher boiling points (222°C) due to dipole-dipole interactions, whereas sulfonyl or isocyano groups may increase density due to higher polarity .

Biological Activity

1-Bromo-3-isocyanobenzene (CAS No. 148854-09-5) is an organic compound characterized by the presence of both a bromine atom and an isocyanide functional group. This unique structure endows it with significant biological activity and potential applications in various fields, including medicinal chemistry and materials science. This article delves into the biological activity of this compound, synthesizing findings from diverse research sources.

This compound is a colorless to yellowish liquid with a pungent odor. It is classified as toxic upon ingestion and dermal contact, with hazard codes indicating its potential dangers (H301, H311) . The synthesis of this compound can be achieved through various methods, including the dehydration of N-(3-bromophenyl)formamide using phosphorus oxychloride .

Table 1: Chemical Properties of this compound

PropertyValue
Molecular FormulaC₇H₄BrN₃O
Molecular Weight198.02 g/mol
Boiling PointNot specified
ToxicityH301, H311

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives designed from isocyanobenzenes have been evaluated for their inhibitory effects on bromodomain-containing protein 4 (BRD4), a target for cancer therapy . These studies demonstrate that certain derivatives can effectively inhibit cancer cell proliferation, suggesting that this compound may possess similar properties.

Synthesis and Application in Drug Design

A notable case study involved the use of isocyanobenzenes in the design of selective inhibitors for JNK3, a protein implicated in neurodegenerative diseases. The synthesis of these inhibitors often involved reactions with compounds like this compound . This highlights the compound's role as a versatile building block in medicinal chemistry.

Environmental Impact and Sustainability

Recent research has focused on developing more sustainable synthesis methods for isocyanides, including this compound. Efforts to minimize toxicological impacts during synthesis are crucial for enhancing environmental sustainability . This aspect is increasingly important as regulatory frameworks tighten around chemical safety.

Q & A

Q. What statistical approaches are suitable for analyzing kinetic data in substitution reactions involving this compound?

  • Methodological Answer : Apply non-linear regression to fit time-dependent concentration profiles (pseudo-first-order kinetics). Use ANOVA to assess significance of variables (temperature, solvent). Reference kinetic models from bromo-phenoxybenzene studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-3-isocyanobenzene
Reactant of Route 2
Reactant of Route 2
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